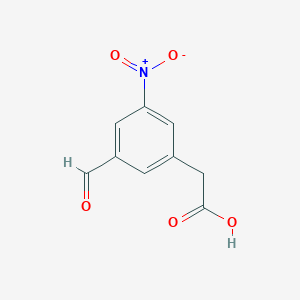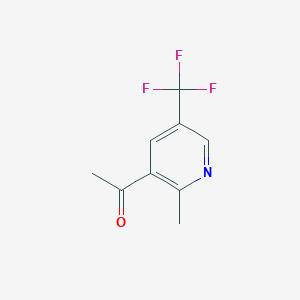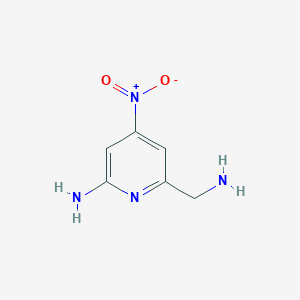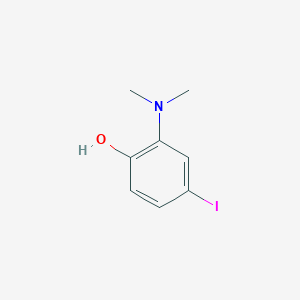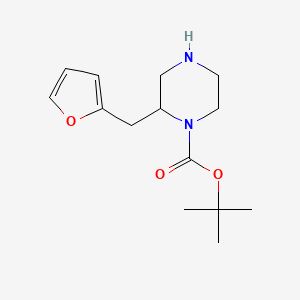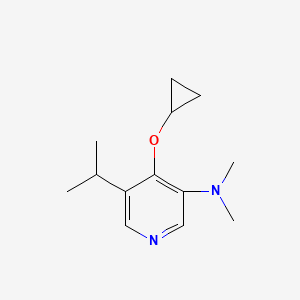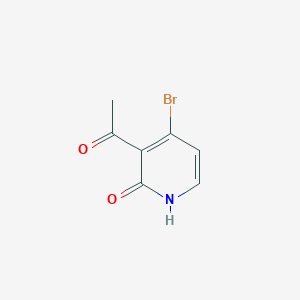
1-(4-Bromo-2-hydroxypyridin-3-YL)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromo-2-hydroxypyridin-3-YL)ethanone is a chemical compound with the molecular formula C7H6BrNO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of a bromine atom and a hydroxyl group on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(4-Bromo-2-hydroxypyridin-3-YL)ethanone can be synthesized through several methods. One common approach involves the bromination of 2-hydroxypyridine followed by acetylation. The reaction typically proceeds as follows:
Bromination: 2-hydroxypyridine is treated with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position.
Acetylation: The brominated product is then reacted with acetic anhydride in the presence of a catalyst such as pyridine. This step introduces the ethanone group to the molecule.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Bromo-2-hydroxypyridin-3-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2-hydroxypyridine derivatives.
Substitution: The bromine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products
Oxidation: Formation of 4-bromo-2-pyridone.
Reduction: Formation of 2-hydroxypyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromo-2-hydroxypyridin-3-YL)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(4-Bromo-2-hydroxypyridin-3-YL)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and hydroxyl group can influence its binding affinity and selectivity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-1-(pyridin-3-yl)ethanone: Similar structure but lacks the hydroxyl group.
4-Bromo-2-pyridone: Similar structure but lacks the ethanone group.
2-Hydroxypyridine: Similar structure but lacks the bromine atom.
Uniqueness
1-(4-Bromo-2-hydroxypyridin-3-YL)ethanone is unique due to the presence of both a bromine atom and a hydroxyl group on the pyridine ring
Eigenschaften
Molekularformel |
C7H6BrNO2 |
|---|---|
Molekulargewicht |
216.03 g/mol |
IUPAC-Name |
3-acetyl-4-bromo-1H-pyridin-2-one |
InChI |
InChI=1S/C7H6BrNO2/c1-4(10)6-5(8)2-3-9-7(6)11/h2-3H,1H3,(H,9,11) |
InChI-Schlüssel |
OIFBCSULIKQKGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=CNC1=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


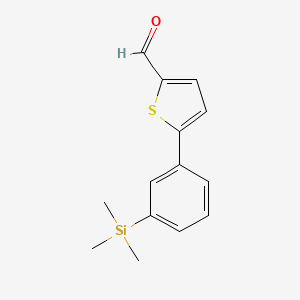
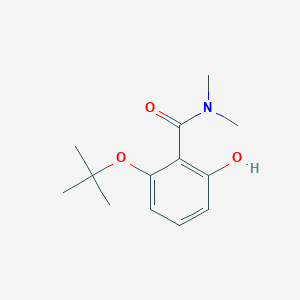
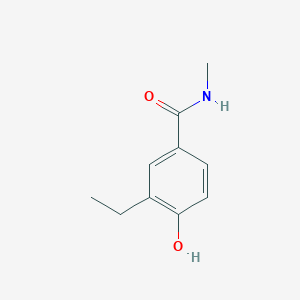
![[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13-dimethyl-3-oxo-16-(trideuterio(113C)methyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate](/img/structure/B14853388.png)
